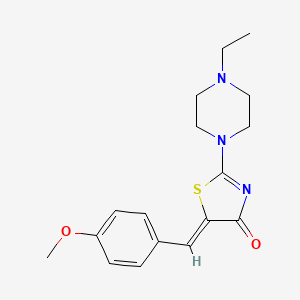![molecular formula C20H23N3O3 B11601625 ethyl {2-imino-3-[2-(3-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B11601625.png)
ethyl {2-imino-3-[2-(3-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-イミノ-3-[2-(3-メチルフェノキシ)エチル]-2,3-ジヒドロ-1H-ベンゾイミダゾール-1-イル}酢酸エチルは、ベンゾイミダゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、イミノ基、ベンゾイミダゾール環、酢酸エチル部分を含むユニークな構造が特徴です。
準備方法
合成経路と反応条件
{2-イミノ-3-[2-(3-メチルフェノキシ)エチル]-2,3-ジヒドロ-1H-ベンゾイミダゾール-1-イル}酢酸エチルの合成は、通常、容易に入手可能な出発物質から始まる複数の手順を伴います。一般的な合成経路には、以下の手順が含まれます。
ベンゾイミダゾール環の形成: これは、o-フェニレンジアミンと適切なカルボン酸またはその誘導体を酸性条件下で縮合させることで達成できます。
イミノ基の導入: イミノ基は、ベンゾイミダゾール誘導体を適切なアミンまたはイミン前駆体と反応させることで導入できます。
3-メチルフェノキシエチル基の結合: この手順は、適切な脱離基(例えば、ハロゲン化物)を3-メチルフェノキシエチルアミンで求核置換することで行われます。
エステル化: 最後の手順は、得られた化合物を酢酸エチルで酸性または塩基性条件下でエステル化することです。
工業生産方法
{2-イミノ-3-[2-(3-メチルフェノキシ)エチル]-2,3-ジヒドロ-1H-ベンゾイミダゾール-1-イル}酢酸エチルの工業生産には、上記の合成経路の最適化が含まれ、収率を向上させ、コストを削減することができます。これには、触媒の使用、反応条件の最適化、連続フロープロセスが含まれます。
化学反応の分析
反応の種類
{2-イミノ-3-[2-(3-メチルフェノキシ)エチル]-2,3-ジヒドロ-1H-ベンゾイミダゾール-1-イル}酢酸エチルは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化することができます。
還元: 還元は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して達成することができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤を酸性または塩基性条件下で使用します。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、およびその他の還元剤を適切な条件下で使用します。
置換: ハロゲン化物、アミン、およびその他の求核剤または求電子剤を適切な条件下で使用します。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化により対応するオキソ誘導体が生成され、還元によりアミン誘導体が生成される可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌、抗真菌、抗ウイルス特性を持つ生物活性化合物としての可能性が調査されています。
医学: 抗癌活性や抗炎症活性など、潜在的な治療的用途が検討されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
ETHYL 2-{2-IMINO-3-[2-(3-METHYLPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
{2-イミノ-3-[2-(3-メチルフェノキシ)エチル]-2,3-ジヒドロ-1H-ベンゾイミダゾール-1-イル}酢酸エチルの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、次のように効果を発揮する可能性があります。
特定の酵素または受容体への結合: これにより、特定の生物学的経路が阻害または活性化される可能性があります。
細胞過程の干渉: DNA複製、タンパク質合成、または細胞シグナル伝達など。
酸化ストレスの誘発: 細胞損傷またはアポトーシスにつながります。
類似化合物の比較
{2-イミノ-3-[2-(3-メチルフェノキシ)エチル]-2,3-ジヒドロ-1H-ベンゾイミダゾール-1-イル}酢酸エチルは、次のような他のベンゾイミダゾール誘導体と比較することができます。
メベンダゾール: ベンゾイミダゾールコアが類似している抗寄生虫薬。
アルベンダゾール: ベンゾイミダゾール構造を持つ別の抗寄生虫薬。
チアベンダゾール: 抗真菌剤および抗寄生虫剤として使用されます。
{2-イミノ-3-[2-(3-メチルフェノキシ)エチル]-2,3-ジヒドロ-1H-ベンゾイミダゾール-1-イル}酢酸エチルのユニークさは、特定の官能基とその配置にあります。これにより、独特の化学的および生物学的特性が与えられます。
類似化合物との比較
Similar Compounds
1-[2-imino-3-[2-(1-piperidinyl)ethyl]-1-benzimidazolyl]-3-(3-methylphenoxy)-2-propanol: This compound shares a similar benzimidazole core structure but differs in its side chains.
Indole derivatives: These compounds also exhibit diverse biological activities and are structurally related to benzimidazoles.
Uniqueness
ETHYL 2-{2-IMINO-3-[2-(3-METHYLPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C20H23N3O3 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
ethyl 2-[2-imino-3-[2-(3-methylphenoxy)ethyl]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C20H23N3O3/c1-3-25-19(24)14-23-18-10-5-4-9-17(18)22(20(23)21)11-12-26-16-8-6-7-15(2)13-16/h4-10,13,21H,3,11-12,14H2,1-2H3 |
InChIキー |
QZPUTIGFNUNYJW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C2=CC=CC=C2N(C1=N)CCOC3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11601542.png)
![(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11601561.png)
![2-methoxy-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzamide](/img/structure/B11601570.png)
![(5Z)-5-(4-butoxy-3-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601575.png)
![(5Z)-5-(4-propoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601576.png)
![2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B11601585.png)
![4-Amino-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11601587.png)

![(5E)-5-(3,4-diethoxybenzylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601602.png)
![4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}benzamide](/img/structure/B11601608.png)
![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601613.png)
![(5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601619.png)
![ethyl 4-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11601621.png)
![11-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11601627.png)
